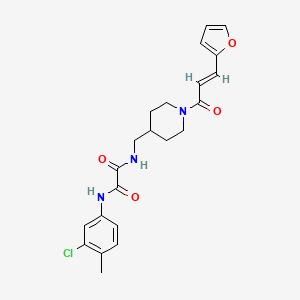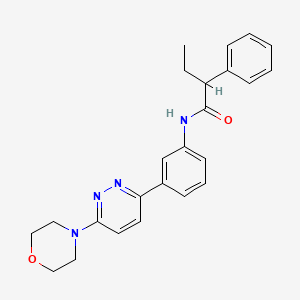![molecular formula C27H22F2N4O2 B2921679 N-(3,4-dimethylphenyl)-2-(8-fluoro-5-(2-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide CAS No. 931697-11-9](/img/structure/B2921679.png)
N-(3,4-dimethylphenyl)-2-(8-fluoro-5-(2-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,4-dimethylphenyl)-2-(8-fluoro-5-(2-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide is a useful research compound. Its molecular formula is C27H22F2N4O2 and its molecular weight is 472.496. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dimethylphenyl)-2-(8-fluoro-5-(2-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethylphenyl)-2-(8-fluoro-5-(2-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Aspects and Properties
Research on structurally similar compounds reveals insights into their interaction with different chemical agents. For example, studies on amide-containing isoquinoline derivatives have shown how these compounds form salts or inclusion compounds when treated with various acids, leading to changes in their fluorescence properties and potential applications in sensing technologies (Karmakar et al., 2007). Such structural investigations are crucial for understanding the potential applications of N-(3,4-dimethylphenyl)-2-(8-fluoro-5-(2-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide in scientific research.
Antipsychotic Potential
Compounds with structural similarities have been evaluated for their antipsychotic-like properties without interacting with dopamine receptors, a characteristic of clinically available antipsychotic agents. This suggests potential research applications in developing new therapeutic agents for psychiatric disorders (Wise et al., 1987). Understanding the mechanisms and therapeutic potential of such compounds can contribute to the development of novel treatments for mental health conditions.
Apoptosis Induction in Cancer Therapy
Research into N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines has revealed their potent ability to induce apoptosis in cancer cells. Compounds designed around this core structure have shown significant efficacy against various cancer cell lines, highlighting their potential as leads in anticancer drug development (Zhang et al., 2008). The exploration of such compounds in scientific research could lead to breakthroughs in cancer therapy.
Anti-inflammatory Activities
Another area of application is the investigation into anti-inflammatory properties. Derivatives of N-(3-chloro-4-fluorophenyl)-2-aminomethylbenzo[h]quinolines have demonstrated significant anti-inflammatory activity, indicating their potential use in developing new anti-inflammatory agents (Sunder et al., 2013). Such research could lead to new treatments for inflammation-related conditions.
Luminescence and Fluorescence Applications
The structural framework of isoquinoline-nucleated polycyclic aromatics, similar to the core structure of the compound , has been explored for its luminescence properties. These studies suggest potential applications in developing novel fluorescent sensors or materials (Li et al., 2020). The ability to engineer compounds with specific luminescence or fluorescence characteristics can have broad implications in material science and sensor technology.
properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[8-fluoro-5-[(2-fluorophenyl)methyl]-3-oxopyrazolo[4,3-c]quinolin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22F2N4O2/c1-16-7-9-20(11-17(16)2)30-25(34)15-33-27(35)22-14-32(13-18-5-3-4-6-23(18)29)24-10-8-19(28)12-21(24)26(22)31-33/h3-12,14H,13,15H2,1-2H3,(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYYRPKNKJGJKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3=CN(C4=C(C3=N2)C=C(C=C4)F)CC5=CC=CC=C5F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2921599.png)





![5-{2-Hydroxy-3-[(3-methoxyphenyl)amino]propyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2921608.png)
![8-((3,4-Dimethoxyphenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2921609.png)



![Methyl 3-(3-(trifluoromethyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2921615.png)

